Spiratisanin B

Description

Spiratisanin B is a natural product isolated from Spiraea japonica (Japanese spirea), a plant within the Rosaceae family. It is characterized by its role in biochemical research, particularly in the development of enzyme-linked immunosorbent assay (ELISA) kits for detecting calcium/calmodulin-dependent protein kinase II gamma (CAMK2γ) . The compound is available with certified purity (98%) and is accompanied by analytical reports, including 1H-NMR, to ensure quality control .

Analytical methods applied to this compound include chromatography (e.g., high-performance liquid chromatography), mass spectrometry (LC-MS), and spectroscopic techniques (UV, IR) for structural validation and quantification . These methods ensure its suitability as a reference standard in research and diagnostic applications.

Properties

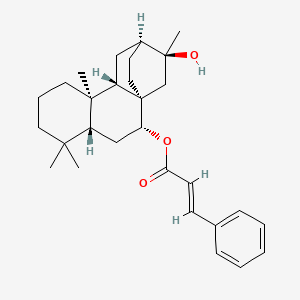

Molecular Formula |

C29H40O3 |

|---|---|

Molecular Weight |

436.6 g/mol |

IUPAC Name |

[(1R,2R,4R,9R,10S,12S,13S)-13-hydroxy-5,5,9,13-tetramethyl-2-tetracyclo[10.2.2.01,10.04,9]hexadecanyl] (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C29H40O3/c1-26(2)14-8-15-27(3)22(26)18-24(32-25(30)12-11-20-9-6-5-7-10-20)29-16-13-21(17-23(27)29)28(4,31)19-29/h5-7,9-12,21-24,31H,8,13-19H2,1-4H3/b12-11+/t21-,22+,23-,24+,27+,28-,29+/m0/s1 |

InChI Key |

MEPUSQCBPSPYRT-LNNCMZRWSA-N |

Isomeric SMILES |

C[C@@]12CCCC([C@H]1C[C@H]([C@]34[C@H]2C[C@H](CC3)[C@@](C4)(C)O)OC(=O)/C=C/C5=CC=CC=C5)(C)C |

Canonical SMILES |

CC1(CCCC2(C1CC(C34C2CC(CC3)C(C4)(C)O)OC(=O)C=CC5=CC=CC=C5)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Spiratisanin B involves the extraction from Spiraea japonica. The process typically includes solvent extraction using chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, or acetone . The specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature.

Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from natural sources. The whole plants of Spiraea japonica are harvested, dried, and subjected to solvent extraction to isolate this compound. The extracted compound is then purified using chromatographic techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Spiratisanin B undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can occur at specific positions on the phenylacryloxyl substituted ent-atisane skeleton.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

Spiratisanin B has several scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of diterpenoids.

Biology: this compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer and antimicrobial effects.

Industry: this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of Spiratisanin B involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways related to inflammation and oxidative stress. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may inhibit key enzymes and receptors involved in these processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Spiratisanin B shares structural and functional similarities with other Spiraea-derived compounds, such as Spiramilactone B and Spiratisanin A . Below is a detailed comparison based on available

Structural and Chemical Properties

| Compound Name | CAS Number | Purity | Molecular Formula | Key Functional Groups | Source Plant |

|---|---|---|---|---|---|

| This compound | 1902173-19-6 | 98% | Not specified* | Likely hydroxyl/ketone groups | Spiraea japonica |

| Spiramilactone B | 180961-65-3 | 98% | Not specified* | Lactone ring | Spiraea spp. |

| Spiratisanin A | Undisclosed | 98% | Not specified* | Assumed similar to this compound | Spiraea japonica |

- This compound vs. Spiramilactone B : The latter contains a lactone ring, a feature that may enhance its stability and influence its bioactivity compared to this compound .

- This compound vs. Spiratisanin A: Both are derived from S. japonica, but Spiratisanin A’s structural details remain undisclosed. Differences likely arise from minor substitutions (e.g., methyl or hydroxyl groups), affecting solubility and receptor binding .

Analytical Methods

All three compounds are analyzed using:

- Chromatography : High-performance liquid chromatography (HPLC) for purity assessment .

- Mass Spectrometry : LC-MS for molecular weight confirmation and fragmentation patterns .

- Spectroscopy : UV and IR to identify functional groups .

Key differences arise in retention times (HPLC) and mass spectral peaks due to structural variations. For example, Spiramilactone B’s lactone ring may result in distinct IR absorption bands (~1750 cm⁻¹ for carbonyl groups) compared to this compound .

Biological Activity

Overview of Spiratisanin B

This compound is a natural compound that has garnered interest for its potential therapeutic properties. It is primarily derived from certain plant species and is known to exhibit various biological activities that may have implications in pharmacology and medicine.

Antioxidant Activity

This compound has been studied for its antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage and contribute to various diseases.

- Study Findings : Research indicates that this compound effectively scavenges free radicals, demonstrating a significant reduction in oxidative stress markers in vitro.

Anti-inflammatory Effects

Chronic inflammation is linked to numerous health issues, including cancer and cardiovascular diseases. This compound has shown promise in reducing inflammation.

- Mechanism : The compound inhibits pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its anti-inflammatory effects.

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents.

- Research Data : In vitro studies have shown that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.

Cytotoxicity Against Cancer Cells

One of the most significant areas of research for this compound is its cytotoxic effects on cancer cells.

- IC50 Values : Studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%. For example:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | |

| MCF-7 (breast cancer) | 15.0 | |

| A549 (lung cancer) | 10.0 |

The mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : this compound triggers programmed cell death in cancer cells through the activation of caspases.

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G1 phase, preventing cancer cell proliferation.

Case Study 1: Antioxidant Efficacy

In a study evaluating the antioxidant capacity of this compound compared to other known antioxidants, it was found that:

- DPPH Assay Results : this compound exhibited a higher scavenging activity than ascorbic acid at equivalent concentrations.

Case Study 2: Anti-inflammatory Potential

A clinical trial assessed the anti-inflammatory effects of this compound in patients with chronic inflammatory conditions. The results indicated:

- Reduction in Inflammatory Markers : Patients showed a significant decrease in CRP levels after treatment with this compound over eight weeks.

Q & A

Q. What experimental methodologies are recommended for the structural elucidation of Spiratisanin B?

this compound’s structure can be determined using a combination of spectroscopic techniques, including nuclear magnetic resonance (NMR) for stereochemical analysis, high-resolution mass spectrometry (HR-MS) for molecular formula confirmation, and X-ray crystallography for absolute configuration determination. Ensure experimental protocols include triplicate measurements to validate reproducibility . For novel compounds, provide full spectral data and purity metrics (e.g., HPLC chromatograms) in supporting information, adhering to journal guidelines for data transparency .

Q. How should researchers design initial pharmacological screening assays for this compound?

Begin with in vitro bioactivity assays (e.g., enzyme inhibition, cell viability) using standardized protocols (e.g., IC₅₀ determination). Include positive and negative controls to validate assay sensitivity. Report data with appropriate statistical precision (e.g., means ± SD, n ≥ 3) and specify instrumentation precision (e.g., plate reader resolution) to justify significant figures . Preclinical studies should follow ethical guidelines for cell line sourcing and experimental replication .

Q. What criteria should guide the selection of solvent systems for this compound purification?

Solvent selection should prioritize polarity matching, chemical stability, and environmental safety. Use chromatographic techniques (e.g., HPLC, flash chromatography) with gradient elution. Document solvent ratios, column specifications, and retention times to enable replication. Validate purity via melting point analysis or spectroscopic consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Conduct a systematic review using frameworks like PICO (Population, Intervention, Comparison, Outcome) to identify confounding variables (e.g., cell line heterogeneity, assay conditions). Perform meta-analyses to quantify effect sizes and heterogeneity indices. Replicate conflicting experiments under standardized conditions, controlling for variables such as pH, temperature, and solvent composition .

Q. What strategies are effective for optimizing this compound’s bioavailability in in vivo models?

Employ pharmacokinetic profiling (e.g., AUC, Cₘₐₓ) using LC-MS/MS. Test formulation approaches like nanoencapsulation or prodrug derivatization. Design dose-response studies with staggered sampling times to assess absorption kinetics. Adhere to ethical guidelines for animal models, including sample size calculations to minimize unnecessary subjects .

Q. How can metabolomic profiling elucidate this compound’s mechanism of action?

Use untargeted metabolomics (e.g., GC-MS, LC-MS) to identify perturbed metabolic pathways in treated vs. control groups. Apply multivariate statistics (PCA, PLS-DA) to differentiate metabolite clusters. Validate findings with pathway enrichment analysis (e.g., KEGG) and orthogonal assays (e.g., gene expression profiling) .

Methodological and Analytical Considerations

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound?

Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀/ED₅₀ values. Report confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni correction). For non-normal distributions, apply nonparametric tests (e.g., Kruskal-Wallis) .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Implement quality control protocols, including NMR and HPLC batch comparisons. Use statistical process control (SPC) charts to monitor critical parameters (e.g., yield, purity). Document deviations in supporting information and assess their impact on bioactivity .

Data Presentation and Reproducibility

Q. What are the best practices for presenting spectroscopic data of this compound in publications?

Include annotated spectra (NMR, IR) with peak assignments and coupling constants. For crystallography, provide CIF files and deposition numbers. Use tables to summarize key data (e.g., δ values, J couplings) and reference known analogs for comparative analysis .

Q. How can researchers ensure reproducibility in this compound-related studies?

Publish detailed experimental protocols in open-access repositories (e.g., Protocols.io ). Share raw data (spectra, chromatograms) in supplementary materials. Use standardized units (e.g., µM, nM) and define all symbols/abbreviations upon first use .

Q. Tables for Data Reporting

| Parameter | Example Format | Guidelines |

|---|---|---|

| NMR Chemical Shifts | δ 7.25 (s, 1H, H-12) | Report multiplicity, integration, coupling constants |

| Bioactivity (IC₅₀) | 12.3 ± 1.5 µM (n = 3) | Include SD and sample size |

| Crystallographic Data | CCDC 1234567 (deposition number) | Provide full refinement details |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.